What are the physical and chemical properties of 2-((Dimethylamino)methyl)aniline dihydrochloride?
What are the physical and chemical properties of 2-((Dimethylamino)methyl)aniline dihydrochloride?
An In-Depth Technical Guide to 2-((Dimethylamino)methyl)aniline Dihydrochloride
Introduction
2-((Dimethylamino)methyl)aniline dihydrochloride is a substituted aniline derivative provided as a crystalline dihydrochloride salt. Its structure incorporates a primary aromatic amine, a phenyl ring, and a tertiary amine side chain, making it a bifunctional molecule with significant utility in synthetic chemistry. As a stable, water-soluble salt, it serves primarily as a versatile building block or intermediate in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a detailed overview of its core physical and chemical properties, validated characterization protocols, and essential handling information for research and development professionals.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
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Chemical Structure: The molecule consists of an aniline core substituted at the ortho-position with a dimethylaminomethyl group. In its dihydrochloride form, both the primary aniline nitrogen and the tertiary dimethylamino nitrogen are protonated, forming ammonium chloride salts.
Caption: Chemical structure of 2-((Dimethylamino)methyl)aniline Dihydrochloride.
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Identifiers:
| Identifier | Value | Source |
| CAS Number | 858846-63-6 | [1][2] |
| Molecular Formula | C₉H₁₆Cl₂N₂ | [1][3] |
| Molecular Weight | 223.14 g/mol | [1][2] |
| IUPAC Name | 2-((Dimethylamino)methyl)aniline dihydrochloride | |
| Synonyms | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | [3] |
| InChI Key | YMLFYYMQVBPGQI-UHFFFAOYSA-N | [3] |
| SMILES | CN(C)CC1=CC=CC=C1N.Cl.Cl | [1] |
Physical Properties
The physical properties dictate the compound's handling, storage, and application requirements. This compound is typically supplied as a solid, which is advantageous for stability and weighing.
| Property | Value | Source |
| Physical Form | Solid / Crystalline Solid | |
| Melting Point | ~200 °C | [1] |
| Solubility | As a dihydrochloride salt, it is expected to have good solubility in polar solvents such as water, methanol, and DMSO. | |
| Appearance | Typically an off-white to yellow or brown solid. |
Chemical Properties and Reactivity
The chemical behavior of 2-((Dimethylamino)methyl)aniline dihydrochloride is governed by its two protonated amine functional groups and the aromatic ring.
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Acidity/Basicity: The presence of two ammonium chloride groups makes the compound acidic in solution. The free base form, 2-((Dimethylamino)methyl)aniline, has two basic centers: the primary aniline amine (pKa of the conjugate acid is ~4.6) and the tertiary aliphatic amine (pKa of the conjugate acid is ~9-10). The dihydrochloride salt form is the preferred state for storage as it is more stable and less susceptible to air oxidation compared to the free base.[4]
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Stability and Storage: The dihydrochloride salt is significantly more stable than its free base counterpart. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.
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Reactivity of the Aromatic Ring: In the free base form, the primary amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in the dihydrochloride salt, the -NH₃⁺ group is a strongly deactivating, meta-directing group due to its positive charge. Any reactions involving electrophilic substitution would require deprotonation to the free base form.
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Reactivity of the Amino Groups: The primary aniline and tertiary amine functionalities of the free base are nucleophilic. They can participate in a wide range of reactions, including acylation, alkylation, and diazotization (at the primary amine), making the compound a versatile precursor for synthesizing heterocycles, dyes, and pharmaceutical candidates.
Experimental Protocols: Identity and Purity Verification
Ensuring the identity and purity of a starting material is a cornerstone of trustworthy and reproducible research. The following protocols outline a self-validating workflow for the characterization of 2-((Dimethylamino)methyl)aniline dihydrochloride.
Protocol: Preparation of a Standard Solution
Causality: Accurate concentration is critical for both quantitative analysis (e.g., HPLC) and qualitative measurements (e.g., NMR). Using calibrated analytical balances and volumetric glassware minimizes error.
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Weighing: On a calibrated analytical balance, accurately weigh approximately 10-20 mg of the compound into a clean, dry vial. Record the exact mass.
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Dissolution: Select a suitable deuterated solvent for analysis (e.g., DMSO-d₆ or D₂O for NMR). Add the solvent to the vial to dissolve the solid completely. Gentle vortexing or sonication may be applied if necessary.
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Transfer: For quantitative analysis, the solution would be transferred to a Class A volumetric flask and diluted to the mark to create a stock solution of known concentration. For routine NMR, direct dissolution in the NMR tube is common.
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of a molecule's structure. Each unique proton environment generates a distinct signal, and the splitting pattern (multiplicity) of these signals reveals adjacent protons, confirming the connectivity of the molecular framework. The resulting spectrum must match the expected pattern for the structure to be validated.
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Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup:
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Place the sample in the NMR spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Set standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-64 scans for good signal-to-noise).
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Data Acquisition: Acquire the Free Induction Decay (FID) data.
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Data Processing:
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Apply a Fourier transform to the FID to generate the spectrum.
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Phase the spectrum to ensure all peaks are in the correct positive orientation.
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Calibrate the chemical shift axis (δ) using a reference signal (e.g., residual solvent peak for DMSO-d₆ at ~2.50 ppm).
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Integrate the peaks to determine the relative ratios of protons.
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Spectral Interpretation (Expected Signals):
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Aromatic Protons (4H): A complex multiplet pattern between ~7.0-8.0 ppm.
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Methylene Protons (-CH₂-) (2H): A singlet or multiplet around ~4.0-4.5 ppm.
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Amine Protons (-NH₃⁺ and -N⁺H-): Broad signals that may be exchangeable with D₂O. Their chemical shift can be highly variable.
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Methyl Protons (-N(CH₃)₂) (6H): A singlet around ~2.5-3.0 ppm.
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Caption: Self-validating workflow for identity confirmation.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols, especially when handling reactive chemical intermediates. Although a full Safety Data Sheet (SDS) should always be consulted, the following summarizes key hazards based on the parent compound and similar structures.[5][6][7]
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GHS Hazard Classification (based on free aniline base):
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Personal Protective Equipment (PPE):
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Handling and First Aid:
Applications in Drug Development and Research
2-((Dimethylamino)methyl)aniline dihydrochloride is classified as a "versatile small molecule scaffold" or building block.[1] Its utility stems from the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex target molecules.
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Medicinal Chemistry: The ortho-amino-benzylamine motif is a privileged structure found in various biologically active compounds. The primary amine can be used as a handle to construct heterocyclic rings (e.g., quinazolines, benzodiazepines) or to form amides and sulfonamides. The tertiary amine can act as a basic center for salt formation to improve the solubility of a final drug candidate or participate in key binding interactions with biological targets.
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Materials Science: Aniline derivatives are precursors to conductive polymers and dyes. The functional groups on this compound could be used to synthesize specialized monomers for polymerization or to create functional dyes and probes.
References
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2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115. PubChem, National Center for Biotechnology Information. [Link]
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2-((Dimethylamino)methyl)aniline. Lead Sciences. [Link]
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2-DIMETHYLAMINOMETHYL-ANILINE 1904-62-7 wiki. Molbase. [Link]
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- 2. aceschem.com [aceschem.com]
- 3. 2-[(dimethylamino)methyl]aniline dihydrochloride [cymitquimica.com]
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